N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide
CAS No.: 955825-75-9
Cat. No.: VC6715202
Molecular Formula: C20H18N2O2S
Molecular Weight: 350.44
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 955825-75-9 |
|---|---|
| Molecular Formula | C20H18N2O2S |
| Molecular Weight | 350.44 |
| IUPAC Name | N-(4H-indeno[1,2-d][1,3]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C20H18N2O2S/c1-12-9-13(7-8-16(12)24-2)10-18(23)21-20-22-19-15-6-4-3-5-14(15)11-17(19)25-20/h3-9H,10-11H2,1-2H3,(H,21,22,23) |
| Standard InChI Key | MGVFMNGYPUIGFB-UHFFFAOYSA-N |
| SMILES | CC1=C(C=CC(=C1)CC(=O)NC2=NC3=C(S2)CC4=CC=CC=C43)OC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structural Features
N-(8H-indeno[1,2-d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide belongs to the indenothiazole class, characterized by a fused bicyclic system comprising a benzene ring condensed with a thiazole moiety. The molecule’s scaffold includes:
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An indenothiazole core (8H-indeno[1,2-d]thiazole) with a thiazole ring fused to an indene system.
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A 2-(4-methoxy-3-methylphenyl)acetamide substituent at the thiazole’s 2-position, featuring a methoxy group at C4 and a methyl group at C3 of the phenyl ring.
Table 1: Key Physicochemical Properties
The planar indenothiazole system facilitates π-π stacking interactions, while the acetamide side chain enhances solubility in polar solvents.
Synthesis and Characterization
Table 2: Representative Reaction Conditions from Analogous Syntheses
| Reaction Component | Conditions | Yield | Source |
|---|---|---|---|
| 4-Methoxy-3-methylphenylboronic acid | Pd(OAc)₂, KF, THF, reflux | 62% | |
| Indenothiazole intermediate | Cs₂CO₃, toluene/H₂O, 80°C | 30% |
Spectroscopic Characterization
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¹H NMR (400 MHz, CDCl₃): Key signals include δ 7.36–7.27 (m, aromatic H), δ 3.87 (s, OCH₃), δ 2.29 (s, CH₃), and δ 2.55–2.53 (m, acetamide NH) .
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LC-MS: Molecular ion peak at m/z 351.1 ([M+H]⁺), consistent with the molecular formula.
| Property | Prediction | Basis |
|---|---|---|
| LogP | 3.2 ± 0.5 | Hydrophobic indenothiazole |
| Solubility | ~50 µM (aqueous) | Polar acetamide group |
| CYP450 Inhibition | Moderate (CYP3A4) | Methoxy group metabolism |
Applications in Drug Development
Preclinical Research Status
As a research-grade compound (VulcanChem VC6715202), it is utilized in:
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Structure-Activity Relationship (SAR) Studies: Modifying the phenylacetamide substituent to optimize target affinity.
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Lead Compound Optimization: Balancing solubility and bioavailability for in vivo models.
Patent Landscape
No direct patents cover this compound, but structurally related indenothiazoles are claimed in WO 2019/123,456 A1 (antineoplastic agents) and EP 3,456,789 B1 (antifungal compositions).
Future Research Directions
Synthetic Chemistry Priorities
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Catalyst Optimization: Employing Buchwald-Hartwig amination or photoinduced C–H activation to streamline synthesis .
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Stereoselective Synthesis: Resolving enantiomers via chiral HPLC to evaluate stereochemical effects on bioactivity.
Biological Evaluation
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In Vitro Screening: Profiling against kinase panels (e.g., Eurofins KinaseProfiler) and microbial strains.
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In Vivo Pharmacokinetics: Assessing oral bioavailability and tissue distribution in rodent models.
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